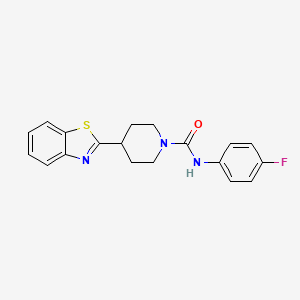

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c20-14-5-7-15(8-6-14)21-19(24)23-11-9-13(10-12-23)18-22-16-3-1-2-4-17(16)25-18/h1-8,13H,9-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQUPLLGCHBKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the construction of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide." However, the search results do provide some general information, including synonyms, its chemical structure, and related research on benzothiazole and benzimidazole derivatives.

Chemical and Structural Information:

- PubChem Identifier: The compound is identified by PubChem CID 1429859 .

- Formula and Weight: Its molecular formula is C19H18FN3OS, with a molecular weight of 355.4 g/mol .

- Names: Synonyms include 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)tetrahydro-1(2H)-pyridinecarboxamide and CDS1_001413 .

- Structural Identifiers: The compound's structure is defined by its IUPAC name, InChI string, InChIKey, and SMILES notation .

- IUPAC Name: 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

- InChI: InChI=1S/C19H18FN3OS/c20-14-5-7-15(8-6-14)21-19(24)23-11-9-13(10-12-23)18-22-16-3-1-2-4-17(16)25-18/h1-8,13H,9-12H2,(H,21,24)

- InChIKey: CSQUPLLGCHBKGI-UHFFFAOYSA-N

- SMILES: C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)F

Related Research Areas:

- Antimicrobial and Anticancer Studies: Research on benzimidazole derivatives has shown potential antimicrobial and anticancer activities . These derivatives were evaluated in vitro against microorganisms and carcinoma cell lines, with some compounds demonstrating significant effects .

- Medicinal Chemistry: Benzimidazole is a significant pharmacophore with diverse activities, including antihistaminic, antifungal, antiulcer, antihypertensive, antiviral, antiparasitic, antidiabetic, analgesic, and anticancer applications .

- Potential Anticancer Agents: Molecular hybrids containing triazine rings and sulfonamide fragments are being explored as potential anticancer agents .

Mechanism of Action

The mechanism by which 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related piperidine-carboxamide derivatives, focusing on substitution patterns, physicochemical properties, and reported biological activities.

Structural Analogues with Benzothiazole/Benzimidazole Moieties

Fluorophenyl-Substituted Piperidine Carboxamides

Heterocyclic Variants with Anti-Infective or CNS Activity

Key Findings and Trends

Impact of Fluorine : The 4-fluorophenyl group consistently improves metabolic stability and target binding across analogs, likely via reduced oxidative metabolism and enhanced van der Waals interactions .

Linker Flexibility : Ureido or sulfonyl linkers () increase molecular weight and polarity, which may limit blood-brain barrier penetration compared to direct carboxamide linkages.

Bioactivity Correlations : Chlorine or trifluoromethyl substitutions () enhance potency in enzyme inhibition, while methyl or methoxy groups () may prioritize solubility over activity.

Biological Activity

4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS Number: 478081-77-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C19H18FN3OS. It features a benzothiazole moiety, which is known for its diverse biological activities. The molecular weight of the compound is approximately 355.43 g/mol, and it has a purity of 90% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that such compounds can inhibit cell proliferation effectively.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 6.26 ± 0.33 | |

| HCC827 (Lung) | 6.48 ± 0.11 | |

| CaCo-2 (Colon) | 2.76 | |

| OVXF 899 (Ovarian) | 9.27 |

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression, targeting specific pathways associated with tumor growth.

Antimicrobial Activity

The benzothiazole framework is also associated with antimicrobial properties. Compounds in this class have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <1 µg/mL | |

| Escherichia coli | <10 µg/mL | |

| Streptococcus pneumoniae | <5 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

- DNA Binding : Studies indicate that benzothiazole derivatives can bind to DNA, disrupting replication and transcription processes .

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases .

Case Studies

A notable study investigated the effects of a related benzothiazole derivative on various cancer cell lines, revealing potent antitumor activity with IC50 values significantly lower than those of standard chemotherapeutics . The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a benzothiazole moiety to a piperidine scaffold via carboxamide linkage. A multi-step approach may include:

- Step 1 : Preparation of the benzothiazole core through cyclization of 2-aminothiophenol derivatives with carbonyl compounds.

- Step 2 : Functionalization of the piperidine ring at the 4-position, often using Buchwald-Hartwig amination or nucleophilic substitution to introduce the 4-fluorophenyl group.

- Key Intermediates : 4-(Chlorophenyl)piperidine, 2-cyanobenzothiazole, and activated carboxamide precursors.

- Validation : Characterization via /-NMR and LC-MS is critical to confirm intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles, especially for resolving piperidine ring conformation and benzothiazole orientation .

- NMR Spectroscopy : -NMR can identify coupling patterns between the fluorophenyl and piperidine protons, while -NMR confirms the presence of the fluorine substituent.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities in synthetic batches.

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or biological targets of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks, particularly relevant for optimizing substitution reactions on the benzothiazole ring.

- Molecular Docking : Screens potential protein targets (e.g., kinases or GPCRs) by simulating ligand-receptor interactions. For example, the fluorophenyl group may exhibit hydrophobic interactions with binding pockets .

- MD Simulations : Assess stability of the compound in biological matrices, such as blood-brain barrier penetration.

Q. What strategies are recommended for optimizing the yield in multi-step syntheses of this compound, especially considering steric hindrance from the benzothiazole group?

- Methodological Answer :

- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)) with bulky ligands (XPhos) to mitigate steric effects during cross-coupling steps.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time.

- Protecting Groups : Temporarily block reactive sites on the benzothiazole (e.g., using Boc groups) to prevent unwanted side reactions .

Q. How can researchers resolve contradictions in biological activity data reported across different studies for this compound?

- Methodological Answer :

- Meta-Analysis : Standardize assay conditions (e.g., cell lines, incubation times) when comparing data. For example, discrepancies in IC values against cancer cells may arise from varying ATP concentrations in kinase assays.

- Orthogonal Validation : Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with other halogens) to isolate variables affecting bioactivity .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| X-ray Crystallography | Bond length/angle measurement | C7—N1—O1: 106.56° | |

| HRMS | Molecular formula confirmation | m/z 425.91 (M+H) | |

| -NMR | Fluorine substituent detection | δ -118.5 ppm (singlet) |

Table 2 : Common In Vitro Assays for Biological Screening

| Assay Type | Target Pathway | Readout Method | Reference |

|---|---|---|---|

| MTT | Cell viability (cancer) | Absorbance at 570 nm | |

| MIC Determination | Antimicrobial activity | Bacterial growth inhibition | |

| Kinase Inhibition | Enzyme activity | Luminescence (ADP-Glo^®) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.